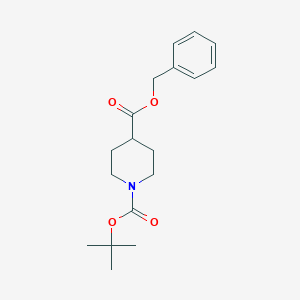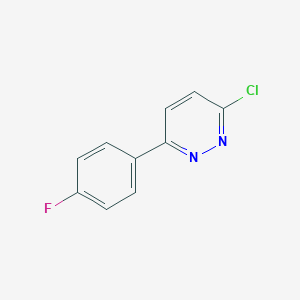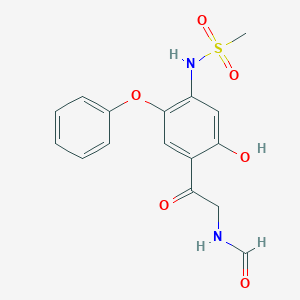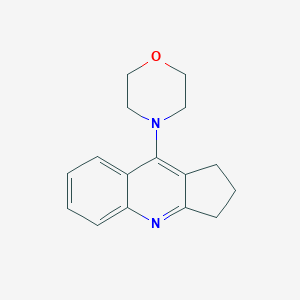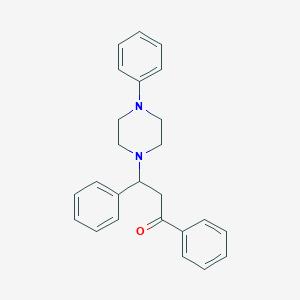
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone, also known as PPP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of arylalkyl ketones and has a molecular weight of 368.5 g/mol. PPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased dopamine signaling can have a range of effects on the central nervous system, including increased motivation and reward-seeking behavior.
生化学的および生理学的効果
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased sensitivity to the effects of drugs such as cocaine and amphetamine. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the effects of dopamine-related disorders and drugs. However, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has some limitations, including its potential toxicity and the fact that it can interact with other neurotransmitter systems, making it difficult to isolate the effects of dopamine signaling.
将来の方向性
There are several potential future directions for research involving 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. One area of interest is the potential use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a treatment for Parkinson's disease and other dopamine-related disorders. Another area of interest is the use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a tool for studying the effects of drugs on the central nervous system, particularly in relation to addiction and reward-seeking behavior. Additionally, there is potential for the development of new compounds based on the structure of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone that may have improved selectivity and efficacy.
合成法
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. In the Friedel-Crafts acylation reaction, benzene is treated with acetyl chloride in the presence of aluminum chloride to form acetophenone. The acetophenone is then reacted with benzene and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. In the Mannich reaction, acetophenone is reacted with formaldehyde and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone.
科学的研究の応用
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been used in a range of scientific research applications, including as a tool for studying the central nervous system and as a potential treatment for various diseases. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have an affinity for the dopamine transporter, and studies have suggested that it may have potential as a treatment for Parkinson's disease and other dopamine-related disorders. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been used as a tool for studying the effects of drugs on the central nervous system, as it can act as a competitive inhibitor of the dopamine transporter.
特性
CAS番号 |
49747-55-9 |
|---|---|
製品名 |
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone |
分子式 |
C25H26N2O |
分子量 |
370.5 g/mol |
IUPAC名 |
1,3-diphenyl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)20-24(21-10-4-1-5-11-21)27-18-16-26(17-19-27)23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
InChIキー |
BATDJYIYGYYDHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



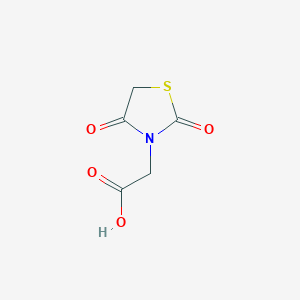
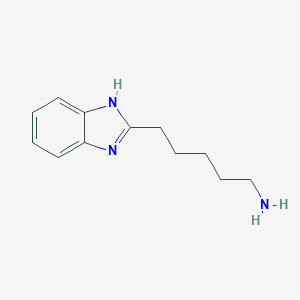
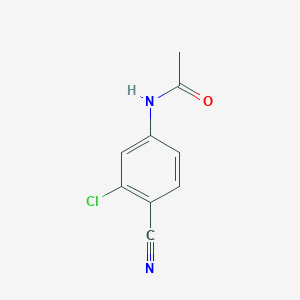
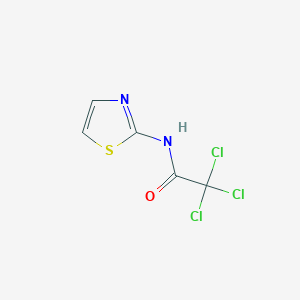
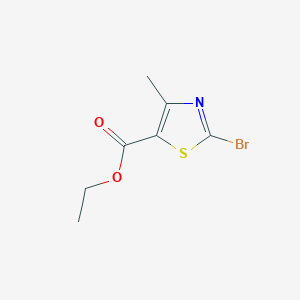
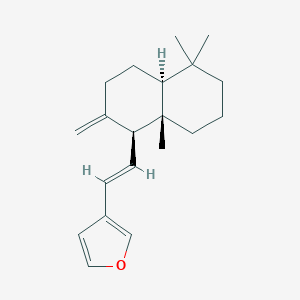
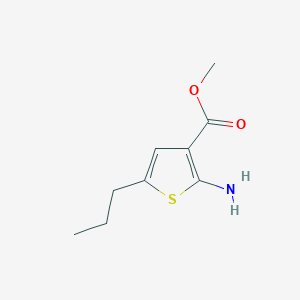
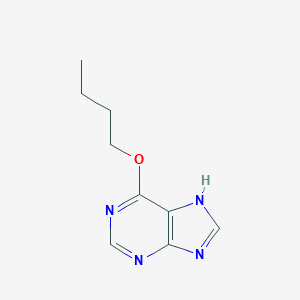
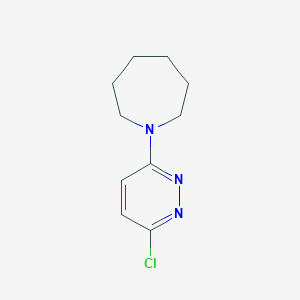
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
